molecular formula C10H10O3 B1432726 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 31468-94-7

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1432726
CAS No.: 31468-94-7
M. Wt: 178.18 g/mol
InChI Key: UNXKQAXYFBWEOC-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 4-position and a carboxylic acid group at the 2-position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility, which can lead to enzyme inhibition or activation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can modulate cell signaling pathways involved in immune responses and cancer cell inhibition . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives have been found to bind to specific enzyme active sites, leading to inhibition of enzyme activity . This binding can result in the modulation of various biochemical pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that benzofuran derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular functions, including immune modulation and cancer cell inhibition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as immune enhancement and anti-tumor activity . At higher doses, toxic or adverse effects may be observed, including potential damage to host cells . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can impact its effectiveness and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Chemical Reactions Analysis

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for cyclization reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other similar benzofuran derivatives, such as:

Properties

IUPAC Name

4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXKQAXYFBWEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 3
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 5
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

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